D-Arabinitol
D-Arabinitol
D-arabinitol is the D-enantiomer of arabinitol. It is an enantiomer of a L-arabinitol.
D-Arabinitol is a natural product found in Pisolithus tinctorius, Ascochyta medicaginicola, and other organisms with data available.
D-Arabinitol is a natural product found in Pisolithus tinctorius, Ascochyta medicaginicola, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
488-82-4
VCID:
VC20834649
InChI:
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1
SMILES:
C(C(C(C(CO)O)O)O)O
Molecular Formula:
C5H12O5
Molecular Weight:
152.15 g/mol
D-Arabinitol
CAS No.: 488-82-4
Cat. No.: VC20834649
Molecular Formula: C5H12O5
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | D-arabinitol is the D-enantiomer of arabinitol. It is an enantiomer of a L-arabinitol. D-Arabinitol is a natural product found in Pisolithus tinctorius, Ascochyta medicaginicola, and other organisms with data available. |
|---|---|
| CAS No. | 488-82-4 |
| Molecular Formula | C5H12O5 |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | (2R,4R)-pentane-1,2,3,4,5-pentol |
| Standard InChI | InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1 |
| Standard InChI Key | HEBKCHPVOIAQTA-QWWZWVQMSA-N |
| Isomeric SMILES | C([C@H](C([C@@H](CO)O)O)O)O |
| SMILES | C(C(C(C(CO)O)O)O)O |
| Canonical SMILES | C(C(C(C(CO)O)O)O)O |
| Appearance | Cryst. |
| Melting Point | 101 - 104 °C |
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